molecular formula C9H12ClNO2 B1314395 2-(2-Chloro-6-methoxy-4-pyridinyl)-2-propanol CAS No. 95037-52-8

2-(2-Chloro-6-methoxy-4-pyridinyl)-2-propanol

Cat. No. B1314395
CAS RN: 95037-52-8
M. Wt: 201.65 g/mol
InChI Key: VUUAWUDGQFHHBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various applications.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants and products, the conditions required for the reaction, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).


Scientific Research Applications

Synthetic Chemistry Applications The compound is utilized in the synthesis of pyridine derivatives, demonstrating its role in creating novel organic molecules. For instance, it is involved in the formation of methylsulphinyl derivatives and copper(II) complexes through reactions with specific reagents, showcasing its versatility in organic synthesis and coordination chemistry (Ma et al., 2018). These derivatives have potential applications in various fields, including pharmaceuticals and materials science.

Catalysis and Material Science Moreover, this compound's derivatives have been explored for their catalytic properties, particularly in reactions relevant to organic synthesis and industrial processes. For example, titanosilicate AM-4, a novel catalyst, shows promise in synthesizing 1-methoxy-2-propanol from methanol and propylene oxide, a reaction of significant industrial importance (Timofeeva et al., 2019). This highlights the compound's potential in facilitating environmentally friendly and efficient chemical processes.

Photophysical and Computational Studies In photophysical studies, derivatives of 2-(2-Chloro-6-methoxy-4-pyridinyl)-2-propanol have been synthesized to investigate their fluorescence properties. Such studies are crucial for developing new fluorescent materials with applications in sensing, imaging, and electronic devices. The synthesis and evaluation of 2-methoxy- and 2-morpholino pyridine compounds as highly emissive fluorophores in solution and solid state underscore the compound's utility in material science (Hagimori et al., 2019).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. It also includes information on how to handle and store the compound safely.


Future Directions

This involves discussing potential future research directions or applications for the compound.


properties

IUPAC Name

2-(2-chloro-6-methoxypyridin-4-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c1-9(2,12)6-4-7(10)11-8(5-6)13-3/h4-5,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUAWUDGQFHHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=NC(=C1)Cl)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-6-methoxy-4-pyridinyl)-2-propanol

Synthesis routes and methods

Procedure details

To a solution of 155.7 g (0.772 mole) of methyl-2-chloro-6-methoxyisonicotinate dissolved in 2.0 liter of benzene was added a solution of 563 ml of 3.0M methyl magnesium bromide in diethyl ether (1.69 moles) dropwise over one hour. The slurry was heated at reflux for 1.5 hours and cooled to 10° C. in an ice bath. To the cold slurry was added dropwise a solution of 300 ml of concentrated hydrochloric acid dissolved in 1200 ml of water. The mixture was allowed to warm to room temperature and the organic layer separated and washed with water, 1N sodium hydroxide and dried (Na2SO4). Removal of solvent in vacuo afforded 142.3 g (91.4% yield) of desired 2-chloro-6-methoxy-α,α-dimethyl-4-pyridinemethanol.
Quantity
155.7 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
563 mL
Type
reactant
Reaction Step Two
Quantity
1.69 mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
1200 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.